molecular formula C17H20N2O3 B2492962 N-(1,3-Benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309348-05-6

N-(1,3-Benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2492962
CAS RN: 2309348-05-6
M. Wt: 300.358
InChI Key: FSQQMIMBWRQDSY-UHFFFAOYSA-N
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Description

The compound “N-(1,3-Benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide” is a complex organic molecule. It contains a bicyclo[3.2.1]octane core, which is a common structural motif in many natural products and pharmaceuticals . Attached to this core is a benzodioxole group and a carboxamide group.


Molecular Structure Analysis

The bicyclo[3.2.1]octane core of the molecule is a fused ring system that consists of a six-membered ring and a three-membered ring. The benzodioxole group is a type of aromatic ether, and the carboxamide group consists of a carbonyl (C=O) group and an amine (NH2) group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bicyclic core, as well as the benzodioxole and carboxamide groups. The double bonds in the bicyclic core could potentially undergo addition reactions . The benzodioxole group might participate in electrophilic aromatic substitution reactions, and the carboxamide group could be involved in various condensation reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bicyclic core could potentially increase its rigidity and influence its conformational behavior. The benzodioxole and carboxamide groups could participate in hydrogen bonding, which might affect its solubility and reactivity .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-6-13-3-4-14(7-11)19(13)17(20)18-9-12-2-5-15-16(8-12)22-10-21-15/h2,5,8,13-14H,1,3-4,6-7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQQMIMBWRQDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide

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